molecular formula C12H15N3O B2861409 3-cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole CAS No. 942025-96-9

3-cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole

Cat. No.: B2861409
CAS No.: 942025-96-9
M. Wt: 217.272
InChI Key: KPDIAGWKDNGSOD-UHFFFAOYSA-N
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Description

3-cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a cyclohexyl group and a furan ring

Scientific Research Applications

3-cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl hydrazine with furan-2-carboxylic acid, followed by cyclization with a suitable reagent to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted furan derivatives.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclohexyl-5-(thiophen-2-yl)-1H-1,2,4-triazole
  • 3-cyclohexyl-5-(pyridin-2-yl)-1H-1,2,4-triazole
  • 3-cyclohexyl-5-(benzofuran-2-yl)-1H-1,2,4-triazole

Uniqueness

3-cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole is unique due to the presence of both a cyclohexyl group and a furan ring, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-cyclohexyl-3-(furan-2-yl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h4,7-9H,1-3,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDIAGWKDNGSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NN2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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